5-(1,2-Diphenylethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
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Overview
Description
5-(1,2-Diphenylethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidine derivatives are known for their wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2-Diphenylethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 1,2-diphenylethylamine with barbituric acid in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(1,2-Diphenylethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
5-(1,2-Diphenylethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of novel heterocyclic compounds with potential biological activities.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including antimicrobial, antiviral, and antitumor activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(1,2-Diphenylethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or antitumor effects .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their antifibrotic and antitumor activities.
Barbituric acid derivatives: Widely studied for their sedative and anticonvulsant properties.
Uniqueness
5-(1,2-Diphenylethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione stands out due to its unique structure, which imparts distinct pharmacological properties.
Properties
CAS No. |
109317-84-2 |
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Molecular Formula |
C18H16N2O3 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
5-(1,2-diphenylethyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H16N2O3/c21-16-15(17(22)20-18(23)19-16)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14-15H,11H2,(H2,19,20,21,22,23) |
InChI Key |
DDYYUVJVLQNQKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2C(=O)NC(=O)NC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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